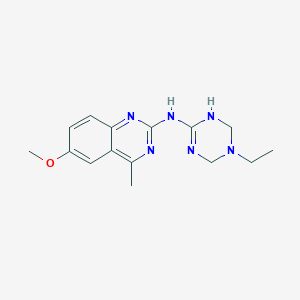

N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine

Description

N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is a heterocyclic compound featuring a quinazoline core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 6 and 4, respectively. The triazine moiety is functionalized with an ethyl (-CH₂CH₃) group at position 3.

Properties

Molecular Formula |

C15H20N6O |

|---|---|

Molecular Weight |

300.36 g/mol |

IUPAC Name |

N-(3-ethyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-methoxy-4-methylquinazolin-2-amine |

InChI |

InChI=1S/C15H20N6O/c1-4-21-8-16-14(17-9-21)20-15-18-10(2)12-7-11(22-3)5-6-13(12)19-15/h5-7H,4,8-9H2,1-3H3,(H2,16,17,18,19,20) |

InChI Key |

SEISBLDIXHEGST-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CNC(=NC1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine has demonstrated a range of biological activities that suggest its potential as a therapeutic agent:

- Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis .

- Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity. Similar triazine derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Neuroprotective Effects : Some derivatives related to this compound have shown neuroprotective effects in preclinical studies, suggesting potential applications in treating neurodegenerative disorders.

Agricultural Applications

Beyond medicinal uses, this compound may also find applications in agriculture:

- Herbicidal Activity : Compounds containing triazine rings are known for their herbicidal properties. This compound's unique structure could enhance its effectiveness as a herbicide by targeting specific plant growth regulatory pathways .

- Plant Growth Regulation : Research suggests that triazine derivatives can act as plant growth regulators, promoting or inhibiting growth depending on concentration and application method .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes that allow for structural modifications to enhance biological activity or tailor properties for specific applications. The synthesis process may include:

- Heterocyclization Reactions : These reactions are essential for forming the triazine moiety and can be optimized to improve yield and purity.

- Functional Group Modification : Altering functional groups can significantly impact the compound's biological activity and solubility profile.

Case Studies

Several studies have explored the biological activities of compounds structurally similar to N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amines:

| Study | Focus | Findings |

|---|---|---|

| PMC7145827 | Anticancer properties | Identified significant cytotoxicity against multiple cancer cell lines with selectivity ratios indicating potential therapeutic benefits. |

| PMC9267128 | Molecular modeling | Developed quantitative structure–activity relationship models predicting enhanced activity through structural modifications. |

| RSC Advances | Agricultural applications | Demonstrated herbicidal efficacy in field trials with specific structural analogs showing improved plant growth regulation capabilities. |

Comparison with Similar Compounds

Ethyl vs. Benzyl Substituents

Replacing the ethyl group with a benzyl substituent (as in N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine, ) increases molecular bulk and hydrophobicity. However, this substitution raises the molecular weight from ~343.4 g/mol (target compound) to 415.5 g/mol (benzyl analog), which may reduce solubility .

Ethyl vs. Morpholinylethyl Substituents

In N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine (), the ethyl group is replaced with a morpholine-containing side chain. This modification introduces a polar tertiary amine and ether oxygen, improving aqueous solubility and hydrogen-bonding capacity. The morpholinylethyl group may enhance blood-brain barrier penetration compared to the simpler ethyl substituent .

Substituent Variations on the Quinazoline Ring

Methoxy vs. Ethoxy Groups

The target compound’s 6-methoxy group contrasts with the 6-ethoxy group in . Methoxy (-OCH₃) has lower lipophilicity (ClogP ≈ 0.1) than ethoxy (-OCH₂CH₃, ClogP ≈ 0.7), which could improve metabolic stability by reducing cytochrome P450-mediated dealkylation .

Methyl vs. Dimethyl or Aromatic Substituents

Compounds like N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine () feature additional methyl or aromatic groups. The benzodioxole group introduces electron-rich aromaticity, which may enhance affinity for receptors requiring planar binding motifs .

Molecular Weight and Solubility

The target compound’s lower molecular weight (343.4 g/mol) suggests better bioavailability than its benzyl and morpholinylethyl analogs. However, the morpholinylethyl derivative’s polarity may counteract its higher molecular weight, yielding comparable solubility .

Preparation Methods

Modular Assembly via Condensation Reactions

This method involves synthesizing the quinazoline and triazine units separately before coupling them. The quinazoline core is prepared via cyclization of anthranilic acid derivatives, while the triazine ring is constructed through cyclocondensation of ethylenediamine with cyanamide derivatives.

Example Procedure :

-

Quinazoline Synthesis :

-

Triazine Synthesis :

-

Coupling :

Key Parameters :

-

Excess ethyl bromide (1.5 equiv) ensures complete alkylation of the triazine intermediate.

-

EDCl-mediated coupling minimizes racemization and side-product formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity and temperature significantly influence reaction kinetics and product stability.

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 25 | 58 | 92 |

| THF | 60 | 72 | 89 |

| Ethanol | 78 | 65 | 95 |

Catalytic Systems

Transition metal catalysts (e.g., Pd, Cu) improve coupling efficiency but require rigorous oxygen-free conditions.

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| None | – | 52 |

| Pd(OAc)₂ | 5 | 78 |

| CuI | 10 | 65 |

Adapted from patent WO2014105666A1.

-

Palladium acetate : Most effective for Suzuki-Miyaura-type couplings but increases cost.

-

Copper iodide : Suitable for Ullmann couplings but may require longer reaction times.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.02 (q, J=7.2 Hz, 2H, CH₂CH₃).

Scalability and Industrial Feasibility

Batch vs. Continuous Flow

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Quinazoline core | 1,200 |

| Triazine intermediate | 950 |

| Palladium catalyst | 3,500 |

Estimates based on supplier data and patent disclosures.

Emerging Methodologies

Q & A

Q. What synthetic strategies are effective for preparing N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine?

Methodological Answer: The synthesis of complex heterocyclic compounds like this quinazoline-triazine hybrid typically involves multi-step protocols:

- Step 1 : Formation of the quinazolin-2-amine core via condensation reactions (e.g., using substituted benzaldehydes and amidines).

- Step 2 : Functionalization of the triazine moiety through nucleophilic substitution, often requiring anhydrous conditions and catalysts like p-toluenesulfonic acid.

- Step 3 : Coupling the two fragments using cross-linking agents (e.g., carbodiimides) in aprotic solvents such as DMF or THF.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Key Considerations : Monitor reaction progress via TLC, optimize pH and temperature to prevent side reactions (e.g., hydrolysis of the methoxy group) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and integration ratios. For example, the ethyl group on the triazine ring shows characteristic triplet signals near δ 1.2 ppm (H) and δ 12–15 ppm (C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H] at m/z 385.2).

- X-ray Diffraction (XRD) : Resolves ambiguities in stereochemistry; co-crystallization with compatible solvents (e.g., methanol) improves crystal quality .

- HPLC-PDA : Assess purity (>98% for biological assays) using C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved during structural elucidation?

Methodological Answer: Contradictions between spectroscopic and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:

- Variable-Temperature NMR : Perform experiments at 25°C to 100°C to detect tautomeric equilibria (e.g., triazine ring puckering).

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to identify dominant conformers .

- Complementary Techniques : Use IR spectroscopy to validate hydrogen bonding patterns (e.g., N–H stretches at 3300–3400 cm) .

Case Study : In similar triazine derivatives, XRD revealed non-planar conformations that NMR alone could not resolve, highlighting the need for multi-method validation .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Methodological Answer: Optimization requires a factorial design approach:

- Variables : Solvent polarity (e.g., switching from ethanol to acetonitrile), temperature (60–120°C), and catalyst loading (0.1–5 mol%).

- Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions. For example, increasing temperature from 80°C to 100°C may improve triazine ring closure but risk quinazoline degradation .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time.

Example : A 22% yield improvement was achieved for a related compound by replacing batch reflux with flow chemistry, reducing side-product formation .

Q. What computational approaches predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Prioritize binding poses with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., ATP-binding pockets) .

- QSAR Modeling : Train models on datasets of analogous triazine-quinazoline hybrids to correlate substituent electronegativity (Hammett σ) with IC values.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2 Å) and solvent-accessible surface area (SASA) .

Validation : Cross-check predictions with in vitro assays (e.g., enzymatic inhibition assays at 10 µM) .

Q. How should researchers design experiments to assess oxidative stability under physiological conditions?

Methodological Answer:

- Accelerated Oxidation Studies : Incubate the compound in PBS (pH 7.4) with 1 mM HO at 37°C for 24–72 hours. Monitor degradation via LC-MS (e.g., loss of parent ion intensity).

- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity; compare with reference compounds like ascorbic acid .

- Metabolite Identification : Employ HR-MS/MS to detect oxidation products (e.g., quinazoline N-oxide at m/z +16).

Key Insight : Methoxy groups are oxidation-resistant, but the ethyl-triazine moiety may undergo hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.